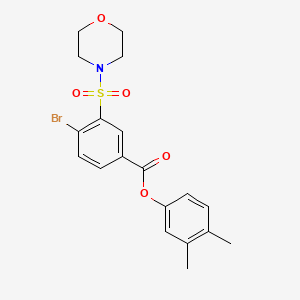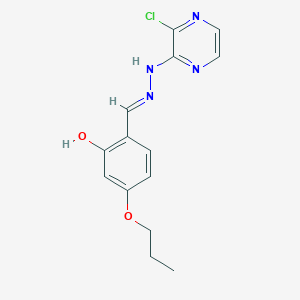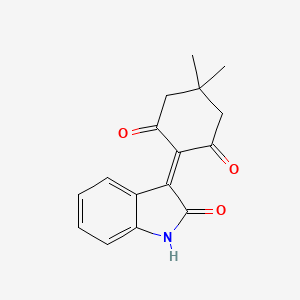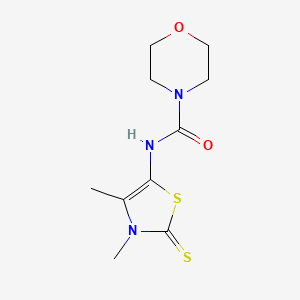![molecular formula C22H17BrN2O2 B6030407 N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of neuroblastoma cells and induce apoptosis in glioblastoma cells. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide in lab experiments include its potent antitumor activity and neuroprotective effects. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide. One potential direction is the development of novel analogs of this compound with improved solubility and reduced toxicity. Another direction is the study of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide involves the reaction of 3-bromobenzoyl chloride with aniline in the presence of triethylamine. This reaction results in the formation of N-(3-bromobenzoyl) aniline, which is then reacted with phenylacetylene in the presence of copper (I) iodide and triphenylphosphine to produce this compound.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-18-11-7-10-17(15-18)21(26)25-20(14-16-8-3-1-4-9-16)22(27)24-19-12-5-2-6-13-19/h1-15H,(H,24,27)(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWEBOLOSBLQF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)


![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)